molecular formula C37H45Cl2N2O2+ B1217346 Nolpitantium CAS No. 155418-05-6

Nolpitantium

Cat. No.: B1217346
CAS No.: 155418-05-6
M. Wt: 620.7 g/mol
InChI Key: RPDFDSQFBCJTDY-GAQXSTBRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nolpitantium is synthesized through a series of organic reactions involving the formation of a piperidine ring and subsequent functionalization. The key steps include:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Nolpitantium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms .

Scientific Research Applications

Nolpitantium has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the neurokinin-1 receptor and its interactions with substance P.

    Biology: Investigated for its role in modulating inflammatory responses and neuronal signaling.

    Medicine: Explored for its potential therapeutic effects in conditions such as colitis, bronchoconstriction, and pain management.

    Industry: Utilized in the development of new drugs targeting the neurokinin-1 receptor

Mechanism of Action

Nolpitantium exerts its effects by selectively binding to and inhibiting the neurokinin-1 receptor. This receptor is widely distributed in the central and peripheral nervous systems and is activated by the neuropeptide substance P. By blocking the binding of substance P, this compound prevents the downstream signaling pathways that lead to inflammation, pain, and other physiological responses .

Comparison with Similar Compounds

Nolpitantium is unique in its high selectivity and potency as a neurokinin-1 receptor antagonist. Similar compounds include:

Compared to these compounds, this compound has shown superior selectivity and potency in preclinical studies, making it a valuable tool for research and potential therapeutic applications .

Properties

CAS No.

155418-05-6

Molecular Formula

C37H45Cl2N2O2+

Molecular Weight

620.7 g/mol

IUPAC Name

1-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone

InChI

InChI=1S/C37H45Cl2N2O2/c1-28(2)43-32-11-6-8-29(24-32)25-35(42)40-19-7-14-37(27-40,31-12-13-33(38)34(39)26-31)18-23-41-20-15-36(16-21-41,17-22-41)30-9-4-3-5-10-30/h3-6,8-13,24,26,28H,7,14-23,25,27H2,1-2H3/q+1/t36?,37-,41?/m1/s1

InChI Key

RPDFDSQFBCJTDY-GAQXSTBRSA-N

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCC[C@](C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl

SMILES

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCCC(C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCCC(C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl

155418-05-6

Synonyms

1-(2-(3-(3,4-dichlorophenyl)-1-(3-isopropoxyphenylacetyl)piperidin-3-yl)ethyl)-4-phenyl-1-azabicyclo(2.2.2)octane chloride
SR 140,333
SR 140333
SR 140603
SR-140,333
SR-140333
SR-140603
SR140,333
SR140333

Origin of Product

United States

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